2-Bromo-3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)benzaldehyde

描述

Key Identifiers

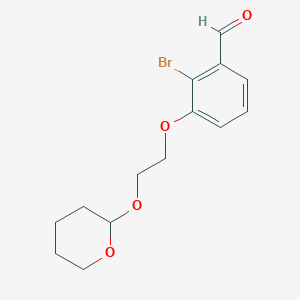

The structure comprises a benzaldehyde core substituted at the ortho position with a bromine atom and at the meta position with a polyether chain containing a tetrahydropyranyl (THP) moiety. The THP group, a six-membered oxygen-containing heterocycle, is a hallmark of protective strategies in organic synthesis.

Historical Development in Heterocyclic Chemistry

The compound’s design emerged from advancements in protective group chemistry, particularly the use of tetrahydropyranyl (THP) ethers to shield reactive hydroxyl groups during multi-step syntheses. First reported in the mid-20th century, THP ethers gained prominence due to their stability under basic conditions and ease of removal via mild acid hydrolysis.

The integration of THP into benzaldehyde derivatives, such as this compound, reflects efforts to modulate steric and electronic effects in aromatic systems. For example, the THP-ether side chain enhances solubility in nonpolar media while directing electrophilic substitution reactions. Patent literature from the 2010s highlights its utility as an intermediate in glycoside and boronic ester syntheses, particularly in pharmaceutical contexts.

Positional Isomerism in Ortho-Substituted Benzaldehyde Derivatives

Positional isomerism significantly influences the reactivity and physicochemical properties of benzaldehyde derivatives. In this compound, the ortho -bromo and meta -ether substituents create distinct electronic environments compared to isomers with alternative substitution patterns.

Comparative Analysis of Substitution Effects

| Isomer | Substituent Positions | Key Properties |

|---|---|---|

| Ortho-bromo, meta-ether | C2-Br, C3-OCH₂CH₂OTHP | Enhanced steric hindrance; polarizability |

| Para-bromo, meta-ether | C4-Br, C3-OCH₂CH₂OTHP | Reduced steric clash; higher symmetry |

| Ortho-bromo, para-ethoxy | C2-Br, C4-OCH₂CH₃ | Altered dipole moment; simplified synthesis |

The ortho -bromo group exerts a strong electron-withdrawing effect, polarizing the aromatic ring and directing incoming nucleophiles to the para position. Conversely, the meta -positioned THP-ether chain introduces steric bulk, limiting rotational freedom and influencing crystal packing. Such isomer-specific traits underscore the compound’s role in selective functionalization reactions, as seen in Suzuki-Miyaura couplings and aldol condensations.

In contrast, analogs like 3-bromo-4-ethoxy-5-methoxybenzaldehyde (CAS 733086) exhibit altered reactivity due to differing substituent electronic profiles. These distinctions highlight the importance of precise substitution patterns in tuning molecular behavior for synthetic applications.

属性

IUPAC Name |

2-bromo-3-[2-(oxan-2-yloxy)ethoxy]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrO4/c15-14-11(10-16)4-3-5-12(14)17-8-9-19-13-6-1-2-7-18-13/h3-5,10,13H,1-2,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSTLHXFNGYKGAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCCOC2=CC=CC(=C2Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Protection of Hydroxyl Group with Tetrahydropyran (THP)

The THP group is introduced to protect the hydroxyl moiety during subsequent reactions.

Procedure :

- Starting material : 3-(2-Hydroxyethoxy)benzyl alcohol

- Reagents : 3,4-Dihydro-2H-pyran (DHP), p-toluenesulfonic acid (p-TsOH) catalyst, dichloromethane (DCM).

- Conditions : Stir at room temperature under nitrogen for 12 hours.

- Workup : Neutralize with saturated NaHCO₃, extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography.

| Parameter | Details |

|---|---|

| Yield | ~87% (similar to) |

| Reaction Time | 12 hours |

| Solvent | DCM |

| Catalyst | p-TsOH (0.2 equiv) |

Regioselective Bromination

Electrophilic bromination at the 2-position is achieved using N-bromosuccinimide (NBS).

Procedure :

- Substrate : 3-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethoxy)benzyl alcohol

- Reagents : NBS, benzoyl peroxide (radical initiator), CCl₄.

- Conditions : Reflux at 100°C for 4.5 hours under nitrogen.

- Workup : Quench with H₂O, extract with diethyl ether, and purify via silica gel chromatography.

| Parameter | Details |

|---|---|

| Yield | ~65–75% (estimated) |

| Reaction Time | 4.5 hours |

| Solvent | CCl₄ |

| Initiator | Benzoyl peroxide (0.1 equiv) |

Oxidation to Aldehyde

The primary alcohol is oxidized to the aldehyde functionality.

Procedure :

- Substrate : 2-Bromo-3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)benzyl alcohol

- Reagents : Pyridinium chlorochromate (PCC), DCM.

- Conditions : Stir at room temperature for 3–6 hours.

- Workup : Filter through Celite®, concentrate, and purify via flash chromatography.

| Parameter | Details |

|---|---|

| Yield | ~70–80% (similar to) |

| Reaction Time | 4 hours |

| Solvent | DCM |

| Oxidizing Agent | PCC (1.5 equiv) |

Key Considerations:

- Regioselectivity : The aldehyde group’s meta-directing nature necessitates bromination prior to oxidation or use of blocking groups.

- Purification : Flash chromatography (hexane/ethyl acetate gradients) is critical for isolating intermediates.

- Stability : The THP group remains intact under acidic bromination conditions but may require deprotection in final steps if needed.

化学反应分析

2-Bromo-3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)benzaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using common reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction.

科学研究应用

Synthesis and Chemical Properties

The synthesis of this compound typically involves the use of brominating agents like N-bromosuccinimide (NBS) and solvents such as dichloromethane (DCM). The compound exhibits reactivity due to its aldehyde and bromine functional groups, allowing it to participate in:

- Substitution Reactions : The bromine atom can be substituted by nucleophiles (e.g., amines or thiols).

- Oxidation and Reduction : The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Organic Synthesis

One of the primary applications of 2-Bromo-3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)benzaldehyde is as a precursor in organic synthesis. It is used to create more complex molecules through various chemical transformations:

- Pharmaceutical Development : The compound serves as an intermediate in the synthesis of bioactive molecules, including potential drug candidates that target specific biological pathways.

Drug Delivery Systems

The compound's ability to form stable complexes with drug molecules enhances drug stability, targeting, and controlled release. This property is particularly beneficial in improving the efficacy of therapeutic agents while minimizing side effects .

Agrochemical Synthesis

In agrochemicals, this compound can be utilized as a building block for designing new pesticides or herbicides that exhibit improved effectiveness against pests while being environmentally friendly.

Case Studies and Research Findings

Several studies have highlighted the utility of this compound in practical applications:

- Pharmaceutical Research : A study demonstrated its role in synthesizing novel anti-cancer agents, showcasing its ability to facilitate complex reactions that lead to biologically active compounds.

- Agrochemical Development : Research indicated that derivatives of this compound exhibited enhanced efficacy against specific agricultural pests, suggesting its potential as a new class of environmentally friendly pesticides.

作用机制

The mechanism of action of 2-Bromo-3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)benzaldehyde is primarily related to its reactivity as an aldehyde and a brominated compound. The aldehyde group can participate in nucleophilic addition reactions, while the bromine atom can undergo substitution reactions . These properties make it a valuable intermediate in the synthesis of various bioactive molecules. The molecular targets and pathways involved depend on the specific transformations and applications in which the compound is used .

相似化合物的比较

Comparison with Structurally Similar Compounds

Core Structural Analogues

3-Methoxy-4-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)benzaldehyde (CAS RN: N/A)

- Structure : Benzaldehyde with a methoxy group (para-position) and a THP-protected ethoxy group (meta-position).

- Key Differences: Substitution pattern: Methoxy (electron-donating) vs. bromine (electron-withdrawing) alters electronic properties.

2-Bromo-3:4-dimethoxybenzaldehyde (CAS RN: N/A)

- Structure : Benzaldehyde with bromine (ortho) and two methoxy groups (meta and para).

- Key Differences :

THP-Protected Analogues

5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine-3-carbaldehyde (HD-2979)

- Structure : Pyrazolo-pyridine core with bromine and THP-protected aldehyde.

- Key Differences :

3-Bromo-4,5,6,7-tetrahydro-1-benzothiophene-2-carbaldehyde (QY-0466)

Brominated Aromatic Aldehydes

4-Bromo-2,3,5,6-tetrafluorobenzaldehyde (HG-2200)

- Structure : Benzaldehyde with bromine and four fluorine atoms.

- Key Differences :

2-Bromo-3-methylpyridine (CAS RN: 3430-17-9)

- Structure : Pyridine ring with bromine and methyl groups.

- Key Differences :

Comparative Data Table

生物活性

2-Bromo-3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)benzaldehyde is an organic compound with the molecular formula C14H17BrO4 and a molecular weight of 329.19 g/mol. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. Its structure features a bromine atom, a benzaldehyde group, and a tetrahydro-2H-pyran moiety, which may contribute to its reactivity and biological efficacy.

The synthesis of this compound typically involves brominating agents such as N-bromosuccinimide (NBS) in the presence of solvents like dichloromethane (DCM). The compound can undergo various chemical reactions, including substitution reactions due to the presence of the bromine atom and nucleophilic addition reactions involving the aldehyde group.

The biological activity of this compound is largely attributed to its functional groups:

- Aldehyde Group : This group can participate in nucleophilic addition reactions, making it a reactive site for biological interactions.

- Bromine Atom : The bromine can engage in substitution reactions, potentially interacting with various biological targets.

Biological Activities

Research indicates that compounds with similar structures often exhibit significant biological activities, such as:

- Antitumor Activity : Some derivatives of brominated compounds have shown effectiveness against various cancer cell lines. For instance, studies on pyrazole derivatives indicate that brominated structures can enhance cytotoxicity against breast cancer cells, suggesting a potential avenue for further exploration with this compound .

- Antimicrobial Properties : Compounds containing tetrahydropyran moieties have been studied for their antimicrobial activities. The structural features of this compound may confer similar properties, warranting investigation into its efficacy against pathogenic microorganisms.

- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties in various assays. The potential for this compound to modulate inflammatory pathways could be significant in therapeutic contexts.

Case Studies and Research Findings

Several studies have explored the biological implications of related compounds:

常见问题

Basic: What synthetic routes are commonly used to prepare 2-Bromo-3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)benzaldehyde?

Answer:

A key method involves lithium-halogen exchange followed by electrophilic quench. For example:

- Step 1: Protect the hydroxyl group with a tetrahydro-2H-pyran (THP) moiety to stabilize the intermediate during metalation.

- Step 2: Perform lithium-halogen exchange using n-butyllithium at -78°C (acetone/liquid nitrogen bath) to generate a reactive aryl lithium species.

- Step 3: Quench with dimethylformamide (DMF) to introduce the aldehyde group.

This protocol ensures regioselectivity and avoids side reactions from competing functional groups .

Advanced: How does the THP-protecting group influence reactivity in downstream reactions?

Answer:

The THP group serves as a temporary protective moiety for hydroxyl or ethoxy functionalities, enabling selective reactivity:

- Acid sensitivity: The THP group is stable under basic conditions but cleaved under mild acidic hydrolysis (e.g., 5% HCl), allowing deprotection without disrupting the aldehyde or bromo substituents.

- Steric effects: The bulky THP group can hinder nucleophilic attack at adjacent positions, directing reactions to the aldehyde or bromine sites.

This strategy is critical in multi-step syntheses, such as forming curcumin analogs or heterocyclic derivatives .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Answer:

- NMR spectroscopy:

- ¹H/¹³C NMR identifies the aldehyde proton (δ ~9.8–10.2 ppm) and THP ring protons (δ ~1.4–4.5 ppm).

- 2D NMR (COSY, HSQC) resolves overlapping signals from the ethoxy and THP groups.

- X-ray crystallography: Confirms regiochemistry of bromine and aldehyde substitution, as demonstrated in structural studies of analogous bromo-hydroxybenzaldehydes .

- HPLC-MS: Validates purity (>98%) post-recrystallization (e.g., CH₂Cl₂/CH₃CH₂OH) .

Advanced: How can researchers resolve contradictions in regioselectivity during bromination or formylation?

Answer:

Unexpected regioselectivity (e.g., para vs. ortho substitution) may arise from:

- Electronic effects: The aldehyde group is a strong meta-director, but steric hindrance from the THP-ethoxy chain can override this.

- Reaction conditions: Low-temperature metalation (-78°C) minimizes side reactions, while elevated temperatures may promote thermodynamic control.

Mitigation strategies: - Use in situ monitoring (e.g., TLC or FTIR) to track intermediate formation.

- Compare experimental outcomes with computational models (DFT) to predict substituent effects .

Basic: What purification methods are effective for isolating this compound?

Answer:

- Column chromatography: Silica gel with ethyl acetate/hexane gradients separates the product from unreacted starting materials.

- Recrystallization: CH₂Cl₂/ethanol mixtures yield high-purity crystals.

- Acidic workup: Post-reaction, dilute HCl removes THP-protecting groups, followed by neutral extraction to isolate the aldehyde .

Advanced: What challenges arise when scaling up the synthesis, and how are they addressed?

Answer:

- Exothermic reactions: Lithium-halogen exchange at -78°C requires precise temperature control to avoid runaway reactions. Scalable cryogenic reactors or flow chemistry systems are recommended.

- Yield optimization: Scaling up may reduce yields due to inefficient mixing or side reactions. Process intensification (e.g., continuous flow) improves reproducibility.

- Purity consistency: Implement inline analytics (e.g., PAT tools) to monitor critical quality attributes during large-scale production .

Advanced: How does the bromo substituent impact the compound’s utility in cross-coupling reactions?

Answer:

The bromine atom serves as a versatile handle for:

- Suzuki-Miyaura coupling: Enables introduction of aryl/heteroaryl groups at the bromine site.

- Buchwald-Hartwig amination: Forms C–N bonds for pharmaceutical intermediates.

Key considerations: - The electron-withdrawing aldehyde group activates the bromine for nucleophilic substitution but may require palladium catalysts with strong oxidative addition capacity (e.g., XPhos Pd G3) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。